(3-chloro-1H-indazol-6-yl)methanol
Description
Properties
IUPAC Name |
(3-chloro-2H-indazol-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYHFGQZYVJEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Indole and Indazole Families
Key structural analogs include halogenated indoles and indazoles with substituents at comparable positions. Below is a comparative analysis based on available
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Rf Value (CH₂Cl₂/MeOH) | Key Spectral Features (¹H NMR, δ) |
|---|---|---|---|---|---|
| (3-Chloro-1H-indazol-6-yl)methanol | Indazole | 3-Cl, 6-CH₂OH | Not Reported | Not Reported | Expected: H-C(OH) ~3.5–4.5; aromatic H ~7–8 |
| 6-Chloro-1H-indole-3-carbaldehyde [40] | Indole | 6-Cl, 3-CHO | 180–181 | 0.49 | H-2: 7.61; H-7: 7.54; CHO: ~9.8–10.2 |
| 6-Bromo-1H-indole derivative [42] | Indole | 6-Br, 3-substituted imidazol | 176–177 | 0.41 | H-2: 7.63; H-7: 7.55; Br shifts in ¹³C NMR |
Key Observations:
The hydroxymethyl group in the target compound introduces polarity, contrasting with the aldehyde or imidazole substituents in analogs like compound 40, which may reduce solubility .
Halogen Effects: Chlorine (Cl) vs. However, chlorine offers a balance between lipophilicity and molecular weight, which is critical for pharmacokinetics .
Functional Group Impact :
- The hydroxymethyl group in the target compound enables hydrogen bonding, a feature absent in compounds like 40 (aldehyde) or 42 (imidazole). This could improve target selectivity or solubility but may reduce membrane permeability .
NMR Spectral Trends
- Aromatic Protons : Indazoles typically show downfield shifts for protons near electronegative substituents. For example, compound 40’s H-2 (δ 7.61) aligns with indole’s electronic environment, while the target compound’s H-6 (adjacent to CH₂OH) may exhibit deshielding due to the electron-withdrawing chlorine .
- ¹³C NMR: Chlorine substituents (e.g., C-3 in the target) cause characteristic upfield shifts (~125–130 ppm), whereas bromine (compound 42) induces more pronounced deshielding (~130–135 ppm) .
Preparation Methods
Direct Chlorination at C-3
Chlorination at the C-3 position is often achieved via electrophilic substitution or metal-catalyzed cross-coupling. Source details the use of iodine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to generate 3-iodo-6-nitroindazole, a precursor for further halogen exchange. While iodine is not directly applicable to chlorination, analogous conditions using copper(I) chloride (CuCl) or phosphorus oxychloride (POCl₃) enable chloro-group introduction. For example, POCl₃ in the presence of a base such as triethylamine (Et₃N) selectively chlorinates hydroxylated indazoles.
Hydroxymethylation at C-6
Introducing the hydroxymethyl (-CH₂OH) group at C-6 typically involves reduction of a carbonyl precursor. Source demonstrates the reduction of a ketone intermediate using sodium cyanoborohydride (NaBH₃CN) in ethanol (EtOH) with acetic acid (AcOH) and magnesium sulfate (MgSO₄). Alternatively, carboxylic acids or esters at C-6 can be reduced to primary alcohols using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).
Stepwise Synthesis and Intermediate Characterization
Synthesis of 6-Nitro-3-iodo-1H-indazole
Starting with 6-nitro-1H-indazole, protection of the N-1 nitrogen with a tetrahydropyran-2-yl (THP) group is performed using dihydropyran and a catalytic acid (e.g., p-toluenesulfonic acid). The protected indazole is treated with iodine (I₂), K₂CO₃, and DMF at 60°C to yield 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole.
Chlorination via Halogen Exchange
The iodine atom at C-3 is replaced with chlorine using a Ullmann-type reaction. A mixture of 3-iodo-6-nitro-1-THP-indazole, CuCl (2 equiv), and N,N-diisopropylethylamine (DIPEA) in DMF is heated to 120°C for 12 hours, affording 3-chloro-6-nitro-1-THP-indazole.
Nitro Reduction and Hydroxymethylation
The nitro group at C-6 is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol. Subsequent diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by hydrolysis, yields a ketone intermediate. This ketone is reduced to the alcohol using NaBH₄ in tetrahydrofuran (THF), producing (3-chloro-1-THP-indazol-6-yl)methanol. Final deprotection with hydrochloric acid (HCl) in dioxane removes the THP group, yielding the target compound.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination | I₂, K₂CO₃, DMF, 60°C | 78 |
| Chlorination | CuCl, DIPEA, DMF, 120°C | 65 |
| Nitro Reduction | H₂ (1 atm), 10% Pd/C, MeOH | 92 |
| Ketone Reduction | NaBH₄, THF, 0°C → RT | 85 |
Oxidation of 6-Methyl-3-chloro-1H-indazole
Starting with 3-chloro-6-methyl-1H-indazole, the methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄) at 80°C. The resulting 3-chloro-1H-indazole-6-carboxylic acid is isolated via acid-base extraction.
Esterification and Reduction
The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) and methanol (MeOH). Reduction of the ester with LiAlH₄ in dry THF at 0°C yields (3-chloro-1H-indazol-6-yl)methanol.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, H₂O, 80°C | 68 |
| Esterification | SOCl₂, MeOH, RT | 89 |
| Reduction | LiAlH₄, THF, 0°C → RT | 76 |
Comparative Analysis of Methodologies
Efficiency and Scalability
Route 1 offers higher regioselectivity due to the THP protecting group, which prevents undesired N-alkylation during hydroxymethylation. However, it requires six steps with a cumulative yield of ~35%. Route 2 is shorter (three steps) but risks over-oxidation of the methyl group and lower purity in the final product.
Functional Group Compatibility
The THP group in Route 1 is stable under chlorination and reduction conditions but necessitates acidic deprotection, which may degrade acid-sensitive substituents. In contrast, Route 2 avoids protection-deprotection sequences but requires stringent control during oxidation to avoid side products.
Mechanistic Insights and Optimization
Chlorination Mechanisms
Electrophilic chlorination using POCl₃ proceeds via a two-step mechanism: (1) phosphorylation of the hydroxyl group to form a good leaving group, and (2) nucleophilic attack by chloride. Metal-catalyzed chlorination (e.g., CuCl) involves single-electron transfer (SET) to generate aryl radicals, which couple with chloride ions.
Reductive Pathways
NaBH₄ reduces ketones via a six-membered transition state, delivering the hydride to the electrophilic carbonyl carbon. LiAlH₄, a stronger reductant, directly coordinates to the ester oxygen, facilitating hydride transfer to the carbonyl group.
Industrial and Environmental Considerations
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